molecular formula C8H8ClNO2 B056495 3-(6-Chloropyridin-3-yl)propanoic acid CAS No. 117528-23-1

3-(6-Chloropyridin-3-yl)propanoic acid

Cat. No.: B056495
CAS No.: 117528-23-1
M. Wt: 185.61 g/mol
InChI Key: MQMSQJZCCYCXSO-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H8NO2Cl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-3-yl)propanoic acid typically involves the chlorination of pyridine derivatives followed by a series of organic reactions to introduce the propanoic acid group. One common method involves the reaction of 6-chloropyridine with a suitable propanoic acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient reaction conditions to ensure the scalability of production .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used .

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloropyridin-3-yl)propanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and can be exploited in various synthetic and research applications .

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMSQJZCCYCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555438
Record name 3-(6-Chloropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117528-23-1
Record name 3-(6-Chloropyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-chloropyridin-3-yl)propanoic acid
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